![molecular formula C18H14FNO4 B2485973 (5-Phenylisoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate CAS No. 946342-62-7](/img/structure/B2485973.png)
(5-Phenylisoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate
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Overview
Description
“(5-Phenylisoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate” is a complex organic compound. It is related to Pyraflufen-ethyl, a herbicide which belongs to the phenylpyrazole class . Pyraflufen-ethyl is used in controlling annual and perennial broadleaf weeds .
Synthesis Analysis
The synthesis of isoxazole derivatives, such as “(5-Phenylisoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate”, is a topic of ongoing research. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of “(5-Phenylisoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate” is complex. It is related to Pyraflufen-ethyl, which has the empirical formula C15H13Cl2F3N2O4 .Scientific Research Applications
- By inhibiting COX-2, parecoxib reduces inflammation and provides pain relief. It is particularly useful for postoperative pain management and acute pain conditions .
- Its targeted action on COX-2 minimizes adverse effects on the gastrointestinal tract compared to non-selective COX inhibitors .
- Its COX-2 selectivity makes it a preferred choice for patients at risk of gastrointestinal complications .
- However, further investigations are needed to fully understand its impact on cardiovascular outcomes .
- For example, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole (similar in structure to parecoxib) were investigated for antiviral activity .
- Additionally, 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles exhibited antifungal activity against specific fungi .
Anti-Inflammatory and Analgesic Properties
Postoperative Pain Management
Cancer-Related Pain
Cardiovascular Research
Neuroinflammation and Neuroprotection
Antiviral and Antifungal Research
Mechanism of Action
properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c19-14-6-8-16(9-7-14)22-12-18(21)23-11-15-10-17(24-20-15)13-4-2-1-3-5-13/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIWGCKAPUATRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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